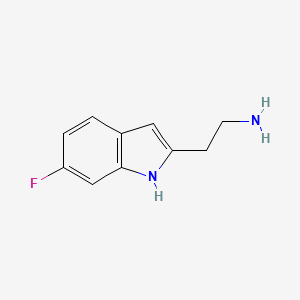

2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIIRAHZUXBZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Indole derivatives undergo Friedel-Crafts acylation using oxalyl chloride to introduce an acetyl group at the 3-position. For 7-fluoroindole, this step yields 7-fluoroindole-3-acetic acid after hydrolysis (Scheme 1).

Reaction Conditions :

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane (DCM), 0°C → room temperature

-

Yield: 85–90%

Wolff-Kishner-Huang Reduction

The acetic acid side chain is reduced to ethylamine via the Wolff-Kishner-Huang reaction, which employs hydrazine hydrate and strong base (e.g., NaOH) under reflux:

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Hydrazine Equiv | 2.5 | Maximizes to 78% |

| Temperature | 120°C (ethylene glycol) | Prevents decomposition |

| Reaction Time | 12 hours | Completes reduction |

This method’s limitation lies in the competing formation of 3-unsubstituted indole byproducts, necessitating chromatographic purification.

| Amine Reagent | Yield (%) | Regioselectivity (6-F:4-F) |

|---|---|---|

| Methylamine | 62 | 9:1 |

| Benzylamine | 55 | 8:2 |

| Ammonia | 48 | 7:3 |

The methylamine route achieves optimal regioselectivity for the 6-fluoro isomer, critical for target compound synthesis.

Reductive Amination for Ethylamine Side Chain

For analogs with varying side chains, reductive amination of ketone intermediates offers flexibility. 2-(6-Fluoro-1H-indol-2-yl)acetaldehyde is condensed with ammonium acetate under hydrogenation conditions:

Conditions and Outcomes :

-

Catalyst: Sodium cyanoborohydride (1.2 equiv)

-

Solvent: Methanol, pH 4–5 (acetic acid)

-

Yield: 70–75%

-

Purity: >95% (HPLC)

This method circumvents harsh reduction conditions but requires prior synthesis of the aldehyde intermediate.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling

Recent advances employ palladium-catalyzed cross-coupling to attach pre-functionalized ethylamine moieties to brominated indoles. For example:

Advantages :

-

Functional group tolerance

-

High yields (80–85%)

Disadvantages :

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at the C3 position due to its electron density, but the C2-ethanamine substituent and C6-fluoro group alter reactivity patterns. Reported reactions include:

Halogenation

-

Chlorination : Reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at -10°C to form 3-chloro derivatives while preserving the 6-fluoro substituent.

-

Bromination : N-bromosuccinimide (NBS) in DMF introduces bromine at C5 under mild conditions (25°C, 2 hr) .

Nitration

Nitration with fuming HNO₃/H₂SO₄ at 0°C yields 5-nitro products, with the fluorine atom directing meta-substitution .

Side-Chain Modifications

The ethylamine side chain participates in nucleophilic reactions:

Acylation

-

Reacts with acetyl chloride in THF to form N-acetyl derivatives.

-

Condensation with 2-chloroacetyl chloride produces chloroacetamide intermediates used in further cyclization reactions .

Schiff Base Formation

Forms imines with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux, confirmed by IR (C=N stretch at 1640 cm⁻¹) and LC-MS .

Oxidation

-

KMnO₄ in acidic conditions oxidizes the ethylamine side chain to a ketone, forming 2-(6-fluoro-1H-indol-2-yl)acetamide .

-

Ozone cleavage of the indole ring is inhibited by the electron-withdrawing fluorine group.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole system without affecting the fluorine substituent .

Cross-Coupling Reactions

The fluorine atom enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives at C5 .

-

Buchwald-Hartwig : Forms C-N bonds with aryl halides at the ethylamine terminus .

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

Key findings:

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces ring-opening reactions, forming quinoline analogs.

-

Hydrolytic Stability : Stable in pH 4–7 buffers for 72 hr; decomposes in alkaline conditions (pH >9) via amine oxidation .

Industrial-Scale Considerations

-

Optimized Synthesis : Continuous-flow reactors improve yield (87%) in bromination vs. batch methods (52%) .

-

Waste Minimization : Cu-catalyzed couplings reduce heavy metal waste compared to Pd-based methods .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in antimicrobial and anticancer applications. Directed functionalization at C5 or the ethylamine chain balances potency and safety.

Scientific Research Applications

Modulators of PCSK9

One significant application of 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine is in the development of modulators for proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lowering LDL cholesterol levels. Research indicates that derivatives of this compound can inhibit PCSK9 effectively, which is crucial for cholesterol management . The structure–activity relationship (SAR) studies have shown that modifications to the indole structure can enhance potency and metabolic stability .

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Another promising application lies in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression. Compounds similar to this compound have been evaluated for their ability to inhibit IDO activity, suggesting potential roles in cancer therapy by modulating immune responses . The importance of specific functional groups in these compounds has been highlighted as critical for their inhibitory potency.

Case Study 1: PCSK9 Inhibitors

In a study focused on optimizing PCSK9 inhibitors, analogs derived from this compound were synthesized and tested for their efficacy in cellular models. Results demonstrated that certain modifications led to increased inhibition of PCSK9 protein levels in HepG2 cells, with IC values significantly lower than those of parent compounds .

Case Study 2: Behavioral Studies Related to Serotonin Receptors

Recent behavioral studies have explored the effects of indole derivatives on serotonin receptors. Compounds structurally related to this compound were administered to mice, resulting in observable changes in locomotor activity and anxiety-like behaviors. These findings suggest potential applications in treating mood disorders through modulation of serotonin receptor activity .

Mechanism of Action

The mechanism by which 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to receptors and enzymes, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Amine Position : Ethylamine at the 2nd position (target) vs. 3rd position (e.g., 6-chloro analog) may alter spatial orientation in receptor binding pockets. For example, 3-substituted indoleamines are common in tryptamine-based psychedelics, whereas 2-substituted derivatives are less explored .

Pharmacological Implications

- TAAR1 Agonism: Ethylamine-substituted indoles are known TAAR1 agonists, with fluorine enhancing affinity due to improved membrane permeability .

- Antiplasmodial Activity : β-Carboline/chloroquine hybrids with similar indole-ethylamine backbones show antiplasmodial effects, though fluorine’s role here remains underexplored .

Biological Activity

2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine, an indole derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

The compound is characterized by the presence of a fluorine atom at the 6-position of the indole ring, which significantly influences its biological activity and chemical reactivity. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

The biological effects of this compound are primarily attributed to its interactions with specific receptors and enzymes. These interactions can modulate various biochemical pathways, leading to diverse physiological effects:

- Receptor Binding : The indole moiety allows for binding to serotonin receptors (5-HT receptors), which are implicated in mood regulation and various neurological functions .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing cell proliferation and apoptosis .

Biological Activities

Research has identified several promising biological activities associated with this compound:

Anticancer Activity

Indole derivatives, including this compound, have shown potential in cancer therapy. For example:

- Cytotoxicity Studies : In vitro studies demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in FaDu hypopharyngeal tumor cells .

Antimicrobial Properties

Indole derivatives have also been evaluated for their antimicrobial properties:

- Mechanism of Action : They may disrupt bacterial cell membranes or inhibit critical metabolic pathways in pathogens, enhancing their efficacy against resistant strains .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It is known to be a substrate for P-glycoprotein (P-gp), which may affect its bioavailability and distribution within the body.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Fluoro-1H-indol-2-yl)ethan-1-amine, and how can the yield be optimized?

Methodological Answer: The synthesis of this compound can be achieved via two primary routes:

Nitrile Reduction : Start with 2-(6-Fluoro-1H-indol-2-yl)acetonitrile (a known building block ). Reduce the nitrile group to a primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). Optimize yield by controlling reaction time, temperature, and catalyst loading.

Substitution Reactions : Use brominated indole precursors (e.g., 6-fluoro-2-bromoindole) and perform nucleophilic substitution with ethylenediamine or protected amine intermediates. Deprotection (e.g., HCl hydrolysis) yields the target compound.

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS.

- Purify intermediates via column chromatography to eliminate byproducts.

- For nitrile reduction, use anhydrous conditions to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR : Confirm the indole core by observing aromatic protons (δ 6.8–7.5 ppm) and the ethylamine side chain (δ 2.8–3.2 ppm for CH₂NH₂). The fluorine substituent at the 6-position deshields adjacent protons, causing splitting patterns .

- ¹³C-NMR : Identify the fluoro-substituted carbon (δ ~160 ppm, J coupling ~245 Hz for C-F) and the nitrile-derived carbon (δ ~40 ppm for CH₂NH₂).

- IR : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine using SHELX software .

Q. What receptor binding assays are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

- Radioligand Displacement Assays : Use 5-HT₂A receptor membranes (e.g., from rat cortex) and compete the compound against [³H]ketanserin. Measure IC₅₀ values to determine affinity .

- Functional Assays : Employ calcium flux or IP₁ accumulation assays in HEK-293 cells expressing human 5-HT₂A receptors. Compare efficacy to reference agonists (e.g., psilocin).

- Controls : Include serotonin receptor subtypes (5-HT₁A, 5-HT₂B) to assess selectivity.

Advanced Research Questions

Q. How do structural modifications at the indole 2-position influence the compound's selectivity for serotonin receptors?

Methodological Answer:

- Comparative SAR Strategy : Synthesize derivatives with substituents at the indole 2-position (e.g., methyl, chloro, or methoxy groups) and test their receptor binding profiles.

- Key Findings from Analogues :

- Experimental Design :

- Use molecular docking to predict interactions with 5-HT₂A binding pockets.

- Validate predictions with in vitro assays (see Question 3).

Q. What strategies can resolve discrepancies in crystallographic data obtained for this compound derivatives?

Methodological Answer:

- Refinement Protocols : Use SHELXL for high-resolution data to model disorder or twinning. Adjust parameters like ADPs (anisotropic displacement parameters) and occupancy ratios .

- Validation Tools :

- Check R-factors and electron density maps (e.g., omit maps) for poorly resolved regions.

- Cross-validate with spectroscopic data (NMR/IR) to confirm bond lengths and angles.

- Case Study : If a derivative shows conflicting NOE (Nuclear Overhauser Effect) signals, re-examine crystallization conditions (e.g., solvent polarity) to rule out polymorphic forms.

Q. How can computational modeling predict the binding affinity of this compound to 5-HT₂A receptors compared to similar indole derivatives?

Methodological Answer:

- Docking Workflow :

- Retrieve the 5-HT₂A receptor structure (PDB: 6WGT) and prepare it for docking (e.g., remove water, add hydrogens).

- Generate 3D conformers of the target compound and analogues (e.g., 2-(6-chloroindol-2-yl)ethan-1-amine ).

- Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Prioritize interactions with key residues (e.g., Asp155, Ser159).

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.